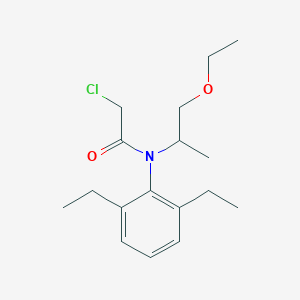![molecular formula C7H13NO4S B14650874 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- CAS No. 38599-26-7](/img/structure/B14650874.png)
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is a monomer that belongs to the class of sulfonic acid monomers and is commonly used in the production of various polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- typically involves the reaction of 2-methyl-2-propenamide with 1-propanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonic acids .
Scientific Research Applications
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- involves its interaction with various molecular targets and pathways. The compound can act as a dopant and a protonating agent for conducting polymers, enhancing their electrical properties . It also stabilizes oil-in-water emulsions by controlling their viscosity, making it useful in various industrial and cosmetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: A similar compound used in the production of various polymers and hydrogels.
Sodium 2-acrylamido-2-methyl-1-propanesulfonate: Another related compound with applications in bioengineering and water purification.
Uniqueness
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- stands out due to its unique combination of properties, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable polymers enhances its versatility and usefulness in scientific research and industrial applications .
Properties
CAS No. |
38599-26-7 |
|---|---|
Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-methyl-3-(prop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H13NO4S/c1-3-7(9)8-4-6(2)5-13(10,11)12/h3,6H,1,4-5H2,2H3,(H,8,9)(H,10,11,12) |
InChI Key |
ZHCGVAXFRLLEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C=C)CS(=O)(=O)O |
Related CAS |
38599-26-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



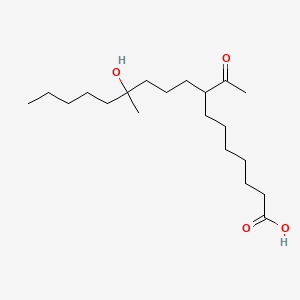

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
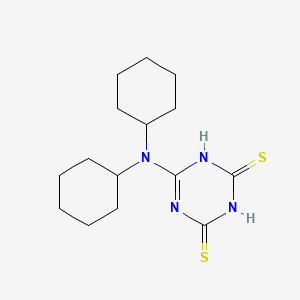

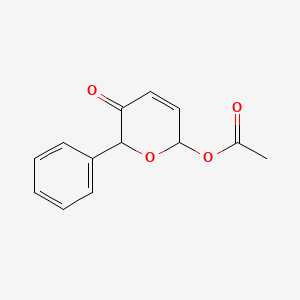

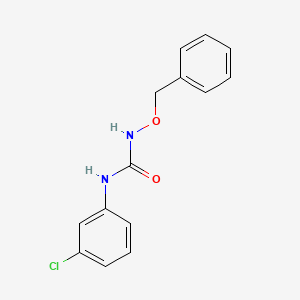
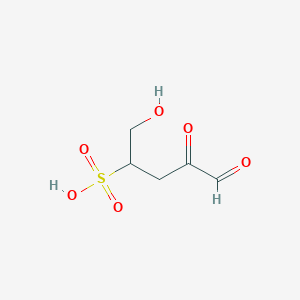
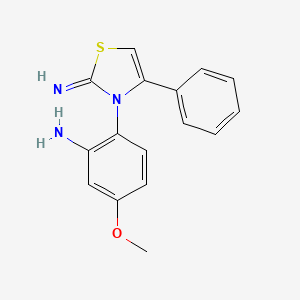

![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
